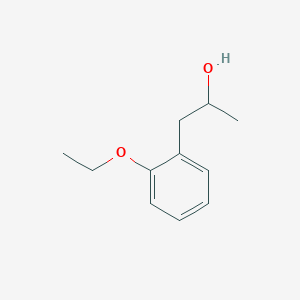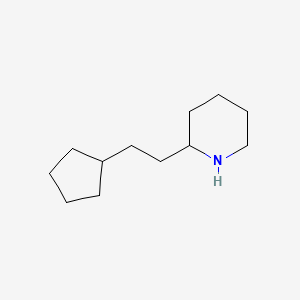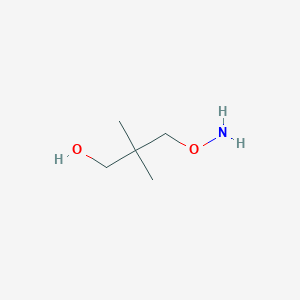
3-(Aminooxy)-2,2-dimethyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminooxy)-2,2-dimethyl-1-propanol is a chemical compound characterized by the presence of an aminooxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-2,2-dimethyl-1-propanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminooxy)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted aminooxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminooxy)-2,2-dimethyl-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry for bioconjugation.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(Aminooxy)-2,2-dimethyl-1-propanol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reactivity is attributed to the nucleophilic nature of the aminooxy group, which readily attacks electrophilic carbonyl groups, forming stable oxime bonds. This property is exploited in various applications, including bioconjugation and the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminooxy)-1-propanol: Similar structure but lacks the dimethyl substitution, resulting in different reactivity and properties.
2-(Aminooxy)ethanol: Shorter carbon chain and different functional group positioning, leading to distinct chemical behavior.
Aminooxyacetic acid: Contains a carboxylic acid group, making it more acidic and suitable for different applications.
Uniqueness
3-(Aminooxy)-2,2-dimethyl-1-propanol is unique due to its specific structural features, such as the dimethyl substitution, which imparts steric hindrance and influences its reactivity. This compound’s ability to form stable oxime linkages under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry.
Eigenschaften
CAS-Nummer |
391212-31-0 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
3-aminooxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-5(2,3-7)4-8-6/h7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
QTQRHTMVKVJANS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



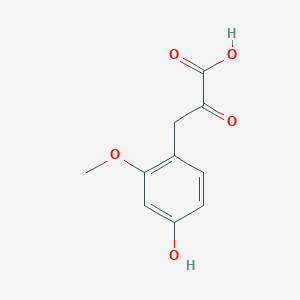
![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
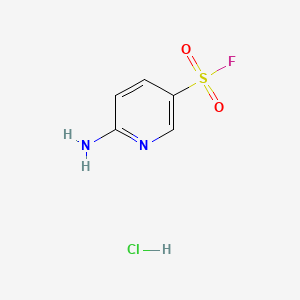




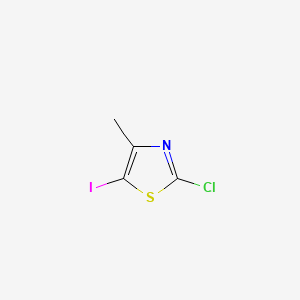

![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
